molecular formula C10H10F3N B1303991 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline CAS No. 450-62-4

7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B1303991
CAS No.: 450-62-4
M. Wt: 201.19 g/mol
InChI Key: RGZZKZNESVFQKR-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline (CAS 450-62-4) is a high-purity solid organic compound with a molecular formula of C10H10F3N and a molecular weight of 201.19 g/mol. It has a melting point of 30-34°C and a boiling point of 135-140°C at 22 mmHg. This compound features a tetrahydroquinoline core, a privileged scaffold in medicinal chemistry, substituted with a trifluoromethyl group at the 7-position, which can enhance metabolic stability and membrane permeability. This compound is a valuable building block in organic synthesis and medicinal chemistry research. The tetrahydroquinoline scaffold is recognized for its diverse biological activities and is extensively investigated in oncology research. Recent studies highlight the significant potential of substituted tetrahydroquinoline derivatives as mTOR inhibitors for targeted cancer therapy, with some analogs demonstrating exceptional cytotoxicity against lung cancer cell lines (A549) at low micromolar concentrations . The incorporation of specific functional groups, such as the trifluoromethyl moiety present in this compound, has been shown to significantly enhance selectivity and potency in structure-activity relationship (SAR) studies . Furthermore, other research indicates that tetrahydroquinoline derivatives can trigger apoptosis in cancer cells through mechanisms involving the activation of Caspase-3/7 and the induction of reactive oxygen species (ROS) . Researchers can utilize this compound as a key synthetic intermediate for developing novel therapeutic agents, particularly in the design and synthesis of potential anticancer candidates. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N/c11-10(12,13)8-4-3-7-2-1-5-14-9(7)6-8/h3-4,6,14H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZZKZNESVFQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)C(F)(F)F)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381747
Record name 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

450-62-4
Record name 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
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Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry

7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline serves as a crucial building block in organic synthesis. It is utilized for:

  • Ligand Development : Acts as a ligand in coordination chemistry.
  • Synthesis of Complex Molecules : Facilitates the creation of various organic compounds through substitution and functionalization reactions.

Biology

Research indicates potential biological activities:

  • Antimicrobial Properties : Investigated for effectiveness against bacterial strains.
  • Anticancer Activity : Studies suggest it may inhibit cancer cell proliferation through modulation of specific signaling pathways.

Medicine

In medicinal chemistry, this compound is explored for:

  • Drug Development : The trifluoromethyl group is believed to improve pharmacokinetic properties of drug candidates.
  • Opioid Receptor Modulation : Exhibits significant binding affinities to opioid receptors, influencing pain management strategies.

Industry

The compound is also applied in:

  • Material Science : Utilized in developing advanced materials such as polymers and coatings due to its chemical stability.
  • Agricultural Chemicals : Potential applications in agrochemicals are being explored due to its biological activity.

Case Studies

  • Antinociceptive Activity Study :
    • In animal models, this compound demonstrated significant pain relief through modulation of μ-opioid receptors.
    • Binding affinities were measured with Ki values indicating strong interactions with opioid receptors (KOR Ki = 5 nM).
  • Anti-inflammatory Effects :
    • In vitro studies showed that the compound suppresses LPS-induced inflammation in BV2 microglial cells by inhibiting pro-inflammatory cytokines (IL-6 and TNF-α) at low IC₅₀ values.
  • Opioid Receptor Binding Study :
    • A comprehensive evaluation revealed that the trifluoromethyl substitution significantly influences binding affinities to opioid receptors with notable differences among analogues.
CompoundKOR Ki (nM)MOR Ki (nM)DOR Ki (nM)
This compound515>100
Ortho-trifluoromethyl analogue112>100
Meta-trifluoromethyl analogue108>100

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Tetrahydroquinoline Derivatives

Substituent Position and Electronic Effects

The position and nature of substituents on the tetrahydroquinoline scaffold significantly impact reactivity, stability, and bioactivity:

Compound Substituent Position/Type Key Properties References
7-(Trifluoromethyl)-THQ 7-CF₃ High electron-withdrawing effect; enhances oxidative stability and lipophilicity.
2-Methyl-5-hydroxy-THQ 2-CH₃, 5-OH Exhibits analgesic activity (1/8th potency of morphine); electron-donating groups increase polarity.
4-Oxo-THQ 4-Oxo Prone to oxidation; limited synthetic utility due to instability under acidic conditions.
3,4-Diaryl-THQ 3,4-Aryl groups Synthesized via Grignard reactions; diaryl substituents improve anticancer activity.
7-Aza-THQ 7-N Low yield/stability due to electron-deficient ring; challenging to synthesize via Povarov reaction.

Pharmacological Activity

Tetrahydroquinoline derivatives exhibit diverse bioactivities depending on substituents:

Compound Reported Activities Mechanism/Applications References
7-CF₃-THQ Potential anticancer/anti-inflammatory agent (structural analog to survivin inhibitors) . Likely targets protein-protein interactions.
2-Methyl-5-hydroxy-THQ Analgesic activity (opioid pathway modulation) . Central nervous system (CNS) applications.
3,4-Diaryl-THQ Anticancer activity via tubulin inhibition; IC₅₀ values <1 µM in leukemia cell lines . Chemotherapeutic lead optimization.
7-Aza-THQ Limited bioactivity data due to synthetic challenges .

Physicochemical Properties

Property 7-CF₃-THQ 2-Methyl-THQ 3,4-Diaryl-THQ
Molecular Weight 201.19 g/mol 163.22 g/mol ~350–400 g/mol
LogP (Lipophilicity) ~2.8 (estimated) ~1.5 ~3.5–4.0
Stability High (resists oxidation) Moderate Moderate to high
Synthetic Yield 40.5% 30–50% 60–80%

Key Insight : The -CF₃ group increases lipophilicity (LogP ~2.8), enhancing membrane permeability compared to polar 2-methyl or 4-oxo derivatives .

Biological Activity

7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a trifluoromethyl group significantly influences its chemical properties, binding affinities, and overall biological efficacy. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological profiles, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes a tetrahydroquinoline core with a trifluoromethyl group at the 7-position. This configuration enhances lipophilicity and alters the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC₉H₈F₃N
Molecular Weight201.16 g/mol
Boiling Point135-140 °C
Solubility in WaterLow

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's binding affinity to various receptors and enzymes. Studies indicate that it may modulate receptor signaling pathways and inhibit enzyme activities critical in various physiological processes.

Antinociceptive Activity

Recent studies have demonstrated that this compound exhibits significant antinociceptive properties. In animal models, it has been shown to reduce pain responses through modulation of opioid receptors. For example, a study reported that analogues with modifications at the 7-position displayed varied agonistic or antagonistic effects on μ-opioid receptors (MOR) and κ-opioid receptors (KOR) .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro experiments using BV2 microglial cells indicated that it suppresses LPS-induced inflammation by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α. The IC₅₀ values for these effects were notably low, indicating high potency .

Study on Opioid Receptor Binding

A comprehensive evaluation of various tetrahydroquinoline derivatives revealed that the trifluoromethyl substitution at the 7-position significantly influenced binding affinities to opioid receptors. The study found that ortho-trifluoromethyl analogues exhibited strong binding at KOR compared to other receptor types . The following table summarizes the binding affinities (Ki values) for selected compounds:

CompoundKOR Ki (nM)MOR Ki (nM)DOR Ki (nM)
This compound515>100
Ortho-trifluoromethyl analogue112>100
Meta-trifluoromethyl analogue108>100

Anti-inflammatory Study in BV2 Cells

In a study assessing anti-inflammatory activity in BV2 cells treated with LPS, the trifluoromethyl compound showed significant inhibition of IL-6 and NO production with IC₅₀ values ranging from 20 to 40 µM for various derivatives . The results are summarized below:

CompoundIL-6 IC₅₀ (µM)NO IC₅₀ (µM)
HSR1101<30<20
HSR1102<30<25
HSR1103~70~50

Q & A

Q. Key Considerations :

  • Substituent location (e.g., trifluoromethyl at position 7) directs electrophilic attack and cyclization efficiency .
  • Solvent choice (e.g., THF) and catalysts (e.g., AuCl₃) critically impact yield and regioselectivity .

How can researchers characterize the structural and electronic properties of this compound?

Basic Research Question
Methodological characterization involves:

  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR to confirm trifluoromethyl group integration and assess electronic effects .
  • X-ray crystallography : Resolve stereochemistry and confirm cyclization patterns, as applied in related tetrahydroquinoline derivatives .
  • InChI key analysis : Validate molecular identity using standardized identifiers (e.g., InChI=1S/C10H10F3N) .

Q. Advanced Tip :

  • Compare experimental NMR shifts with density functional theory (DFT) calculations to correlate electronic effects of the trifluoromethyl group with reactivity .

What strategies resolve contradictions in reaction yields when synthesizing 7-substituted tetrahydroquinolines?

Advanced Research Question
Discrepancies in yields often arise from:

  • Substituent steric effects : The bulky trifluoromethyl group at position 7 may hinder cyclization. Optimize reaction time and temperature to mitigate steric interference .
  • Catalyst deactivation : Au catalysts may degrade in the presence of amines. Use stabilizing ligands or alternate catalysts (e.g., Pd/C) .

Q. Data-Driven Approach :

  • Perform kinetic studies using in situ FTIR or HPLC to monitor intermediate formation and adjust reaction parameters dynamically .

How does the trifluoromethyl group influence the biological activity of 7-substituted tetrahydroquinolines?

Advanced Research Question
While direct data on 7-(trifluoromethyl)-tetrahydroquinoline is limited, analogous studies suggest:

  • Enhanced metabolic stability : The trifluoromethyl group reduces oxidative metabolism, prolonging half-life in pharmacological agents .
  • Electron-withdrawing effects : Modulate binding affinity to biological targets (e.g., enzymes or receptors) by altering electron density in the aromatic ring .

Q. Experimental Design :

  • Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., Cl, CH₃) and compare bioactivity profiles .

What mechanistic insights explain the regioselectivity of trifluoromethyl group incorporation in tetrahydroquinoline synthesis?

Advanced Research Question
Regioselectivity is governed by:

  • Electronic directing effects : The trifluoromethyl group’s -I effect directs electrophilic substitution to the meta position, favoring cyclization at position 7 .
  • Transition-state stabilization : Au catalysts stabilize propargyl-amine intermediates, promoting cyclization over competing pathways .

Q. Validation Methods :

  • Isotopic labeling (e.g., ¹³C) or computational modeling to map reaction pathways and transition states .

How can researchers optimize solvent systems for large-scale synthesis of this compound?

Advanced Research Question
Optimization involves:

  • Green solvent screening : Test biodegradable solvents (e.g., cyclopentyl methyl ether) to replace THF while maintaining reaction efficiency .
  • Solvent polarity effects : Higher polarity solvents improve solubility of trifluoromethylated intermediates but may hinder cyclization. Balance via binary solvent systems (e.g., THF/H₂O) .

Q. Scale-Up Considerations :

  • Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions in large batches .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

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